molecular formula C15H22N2O2S B2703471 1-(furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2034208-12-1

1-(furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2703471
CAS No.: 2034208-12-1
M. Wt: 294.41
InChI Key: AEYYKVSDDYALNW-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a furan ring, a tetrahydrothiopyran ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The diazepane ring can be reduced to form piperazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the diazepane ring can produce piperazine derivatives.

Scientific Research Applications

Furan-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-(thian-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane-1-carboxamide
  • (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Uniqueness

Furan-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

furan-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(14-3-1-10-19-14)17-7-2-6-16(8-9-17)13-4-11-20-12-5-13/h1,3,10,13H,2,4-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYYKVSDDYALNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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